2-Amino-N-cyclohexyl-N-methylbenzylamine

Description

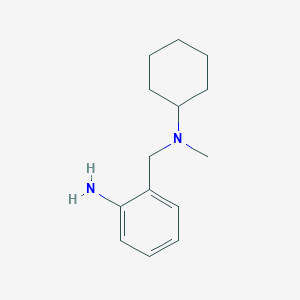

Structure

3D Structure

Properties

IUPAC Name |

2-[[cyclohexyl(methyl)amino]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h5-7,10,13H,2-4,8-9,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVBBLNLYSYKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1N)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205965 | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57365-08-9 | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57365-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057365089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-cyclohexyl-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-N-cyclohexyl-N-methylbenzylamine (Bromhexine EP Impurity C)

CAS Number: 57365-08-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-N-cyclohexyl-N-methylbenzylamine is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₄H₂₂N₂ | [1][2] |

| Molecular Weight | 218.34 g/mol | [1][2] |

| IUPAC Name | 2-((Cyclohexyl(methyl)amino)methyl)aniline | [2] |

| Synonyms | N-(2-Aminobenzyl)-N-methylcyclohexanamine, Bromhexine EP Impurity C, Didesbromo Bromhexine | [1][2][3] |

| Appearance | Pale yellow or off-white to light beige solid/low-melting solid | [1] |

| Melting Point | 44-47 °C | [1] |

| Boiling Point | 343.8 ± 17.0 °C (Predicted) | [1] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.563 (Predicted) | [1] |

| Solubility | Slightly soluble in acetonitrile, DMSO, and methanol. | [1] |

| SMILES | CN(CC1=CC=CC=C1N)C2CCCCC2 | [1] |

| InChI | InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h5-7,10,13H,2-4,8-9,11,15H2,1H3 | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a probable synthetic route can be deduced from patents describing the preparation of Bromhexine and its impurities. The most likely pathway involves the N-alkylation of N-methylcyclohexylamine with a suitable 2-aminobenzyl halide.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a nucleophilic substitution reaction.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on analogous reactions found in the literature. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a high yield and purity.

Materials:

-

N-methylcyclohexylamine

-

2-Aminobenzyl bromide (or chloride)

-

Anhydrous solvent (e.g., acetonitrile, ethanol, or THF)

-

Base (e.g., potassium carbonate or triethylamine)

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylcyclohexylamine and the base in the anhydrous solvent.

-

Addition of Alkylating Agent: Slowly add a solution of 2-aminobenzyl bromide in the same solvent to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid byproducts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to isolate the desired this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of this compound. A reverse-phase method has been described for its separation.

HPLC Analysis Workflow

Caption: General workflow for the HPLC analysis of the target compound.

Experimental Protocol: Reverse-Phase HPLC

The following is a general protocol based on available information for the analysis of this compound.[1]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

-

Column: Newcrom R1 or a similar reverse-phase column.

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. The exact ratio will need to be optimized.

-

Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Chromatographic Conditions:

-

Set the column temperature.

-

Set the flow rate of the mobile phase.

-

Set the detector wavelength (for UV detection) or MS parameters.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration and purity of the analyte by comparing the peak area of the sample to that of the standard. This method can be scaled for preparative separation to isolate the impurity.[1]

Biological Activity and Signaling Pathways

There is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and involvement in signaling pathways of this compound. As it is classified as an impurity of Bromhexine, its primary relevance is in the context of pharmaceutical quality control and safety assessment.

The parent drug, Bromhexine , is a mucolytic agent that acts by:

-

Depolymerizing mucopolysaccharides directly.

-

Stimulating the release of hydrolytic enzymes.

-

Increasing the production of serous mucus, which reduces the viscosity of phlegm.

Given the structural similarity, it is plausible that this compound could interact with similar biological targets as Bromhexine, but this remains speculative without experimental evidence. The absence of the bromine atoms and the different substitution pattern on the aniline ring would likely alter its potency and pharmacological profile significantly.

Due to the lack of data on its mechanism of action, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound (CAS 57365-08-9) is a known impurity of the mucolytic drug Bromhexine. This guide has summarized its key physicochemical properties, proposed a viable synthetic route, and outlined an analytical HPLC method for its characterization. The lack of available data on its specific biological activity underscores the importance of its monitoring and control in the manufacturing of Bromhexine to ensure the safety and efficacy of the final drug product. Further research into the pharmacological and toxicological profile of this and other Bromhexine impurities is warranted to fully understand their potential impact.

References

An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-N-cyclohexyl-N-methylbenzylamine (CAS: 57365-08-9), a key intermediate in pharmaceutical and organic synthesis. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of amine-containing compounds.

Introduction to this compound

This compound is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol .[1][2] It presents as a colorless or light yellow oily liquid or a yellowish to creamy crystalline powder.[1][3] This compound is recognized for its role as a pharmaceutical and pesticide intermediate.[1] Understanding its solubility is critical for its application in synthesis, formulation, and various industrial processes.

Physicochemical Properties:

-

Molecular Formula: C14H22N2[1]

-

Molecular Weight: 218.34 g/mol [2]

-

Appearance: Colorless or light yellow oily liquid / yellowish to creamy crystalline powder[1][3]

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, qualitative assessments indicate its solubility in various organic solvents and its poor solubility in water.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility |

| Polar Protic | Ethanol | Soluble[1] |

| Methanol | Slightly Soluble[1] | |

| Water | Difficult to dissolve[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble[1] |

| Acetonitrile | Slightly Soluble[1] | |

| Halogenated | Chloroform | Soluble[1] |

The presence of both a basic amino group and a nonpolar cyclohexyl and benzyl group contributes to its solubility in organic solvents while limiting its aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility class of an organic amine like this compound. This method is based on standard qualitative analysis procedures.[5][6][7][8]

Objective: To qualitatively determine the solubility of this compound in water and dilute acidic and basic solutions to classify it.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Distilled water

-

5% (w/v) Hydrochloric acid (HCl) solution

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

pH indicator paper

Procedure:

-

Water Solubility Test:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of distilled water in small portions.[5]

-

After each addition, shake the test tube vigorously for 1-2 minutes.[5]

-

Observe if the compound dissolves completely.

-

If the compound dissolves, test the solution with pH paper. An amine should result in a basic pH (typically > 8).[6]

-

-

Acid Solubility Test (if insoluble in water):

-

If the compound did not dissolve in water, add approximately 25 mg to a clean test tube.

-

Add 0.75 mL of 5% HCl solution in small portions.[5]

-

Shake vigorously after each addition.

-

Observe for dissolution. Amines are organic bases that react with HCl to form water-soluble ammonium salts.[6] A positive result (dissolution) indicates the compound is a base (Class B).[5]

-

-

Base Solubility Test (for comparison, if insoluble in water):

-

Add approximately 25 mg of the compound to a clean test tube.

-

Add 0.75 mL of 5% NaOH solution in small portions.

-

Shake vigorously after each addition.

-

Observe for dissolution. As an amine, the compound is not expected to dissolve in a basic solution. This test helps to rule out amphoteric properties.

-

Interpretation of Results:

-

Soluble in water and basic pH: The compound is a low-molecular-weight amine.

-

Insoluble in water, soluble in 5% HCl: The compound is a higher-molecular-weight amine. This is the expected result for this compound.

-

Insoluble in water, HCl, and NaOH: The compound is likely a neutral compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility classification of an unknown organic compound, with a focus on identifying an amine.

Caption: Solubility testing workflow for classifying an organic amine.

References

- 1. chembk.com [chembk.com]

- 2. 2-氨基- N -环己基- N -甲基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS#:57365-08-9 | Chemsrc [chemsrc.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chemhaven.org [chemhaven.org]

- 8. scribd.com [scribd.com]

Technical Guide: Spectral and Physicochemical Characterization of 2-Amino-N-cyclohexyl-N-methylbenzylamine

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties

2-Amino-N-cyclohexyl-N-methylbenzylamine, also known as N-(2-Aminobenzyl)-N-methylcyclohexanamine or Bromhexine Impurity C, is a solid organic compound.[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂N₂ | [4] |

| Molecular Weight | 218.34 g/mol | [5] |

| Appearance | Yellowish to creamy crystalline powder | [6] |

| Melting Point | 44-47 °C (lit.) | [5][7] |

| Boiling Point | 343.8 ± 17.0 °C (Predicted) | [4] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 147.4 °C | [7] |

| pKa | 8.78 ± 0.20 (Predicted) | [4] |

| LogP | 3.61450 | [7] |

| Refractive Index | 1.563 | [7] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol | [4] |

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

An established method for the analysis of this compound is reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[8] This technique is suitable for separation and quantification, and can be adapted for mass spectrometry (MS) detection.

Experimental Protocol: Reverse-Phase HPLC

-

Column: Newcrom R1 HPLC column.[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[8]

-

MS-Compatible Mobile Phase: For applications requiring mass spectrometry, phosphoric acid should be substituted with formic acid.[8]

-

Applications: This method is scalable and can be utilized for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[8] For faster analyses, columns with smaller particle sizes (e.g., 3 µm) can be employed in UPLC applications.[8]

Below is a workflow diagram for the HPLC analysis of this compound.

Spectral Data (NMR, IR, MS)

As of the date of this document, specific, experimentally derived NMR, IR, and Mass Spectrometry data for this compound are not available in the peer-reviewed scientific literature or common chemical databases. Researchers requiring this data would need to perform the necessary experiments to obtain and characterize the compound.

Theoretical Spectral Highlights:

-

¹H NMR: One would expect to see signals corresponding to the aromatic protons on the aniline ring, the methylene bridge protons, the N-methyl protons, and a complex set of signals for the cyclohexyl ring protons. The amino group protons may appear as a broad singlet.

-

¹³C NMR: Signals for the aromatic carbons, the methylene carbon, the N-methyl carbon, and the distinct carbons of the cyclohexyl ring would be expected.

-

IR Spectroscopy: Characteristic peaks would likely include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-N stretching vibrations.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 218. Fragmentation patterns would likely involve cleavage at the benzylic position and within the cyclohexyl ring.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. 2-氨基- N -环己基- N -甲基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound | CAS#:57365-08-9 | Chemsrc [chemsrc.com]

- 8. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine

This technical guide provides a comprehensive overview of 2-Amino-N-cyclohexyl-N-methylbenzylamine, a compound of interest to researchers, scientists, and drug development professionals. This document details its structural formula, isomers, physicochemical properties, and its significance as a known impurity of the mucolytic drug Bromhexine.

Structural Formula and Chemical Identity

This compound is a tertiary amine with the chemical formula C₁₄H₂₂N₂.[1][2][3] Its structure features a benzylamine core with a cyclohexyl and a methyl group attached to the nitrogen atom, and an amino group substituted at the ortho position of the benzene ring.

Systematic IUPAC Name: 2-[[cyclohexyl(methyl)amino]methyl]aniline[1]

Linear Formula: H₂NC₆H₄CH₂N(C₆H₁₁)CH₃[3]

SMILES String: CN(Cc1ccccc1N)C2CCCCC2[3]

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂ | [1][2][3] |

| Molecular Weight | 218.34 g/mol | [3] |

| CAS Number | 57365-08-9 | [3] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Melting Point | 44-47 °C (lit.) | [3][5] |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [4] |

Isomerism

This compound can exhibit several forms of isomerism, which are critical to consider in its synthesis, analysis, and biological activity.

Positional Isomers

Positional isomers arise from the different possible locations of the amino group on the benzene ring. While the title compound is the 2-amino (ortho) isomer, 3-amino (meta) and 4-amino (para) isomers are also possible.

Caption: Positional isomers of the aminobenzylamine moiety.

Stereoisomers

The molecule does not contain any chiral centers, meaning it does not have enantiomers or diastereomers. The cyclohexyl ring can exist in different conformations, with the chair conformation being the most stable.

Synthesis

-

Synthesis of N-cyclohexyl-N-methyl-(2-nitrobenzyl)amine: This would involve the reaction of 2-nitrobenzyl bromide with N-methylcyclohexylamine.

-

Reduction of the Nitro Group: The nitro group of the intermediate would then be reduced to an amino group to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Biological Significance and Potential Signaling Pathways

Impurity in Bromhexine

This compound is recognized as "Bromhexine Impurity C".[4] Bromhexine is a mucolytic agent used to break down phlegm in respiratory conditions. As an impurity, its toxicological profile and potential impact on the efficacy and safety of Bromhexine are of significant interest to pharmaceutical scientists.

Inferred Biological Activity

Given its structural similarity to Bromhexine, it is plausible that this compound could interact with pathways related to mucin synthesis and secretion. Bromhexine is known to increase the production of serous mucus in the respiratory tract, making the phlegm thinner and less viscous. The potential for this impurity to either mimic or antagonize this effect warrants further investigation.

While no specific signaling pathways have been elucidated for this compound, the pathways affected by Bromhexine could be a starting point for research. These may include pathways involved in the regulation of mucin gene expression and the activity of submucosal glands.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this specific compound are not widely published. However, standard assays used for the assessment of mucolytic agents and for cytotoxicity screening of pharmaceutical impurities would be applicable.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be used for the analysis and separation of this compound.[7]

-

Column: Newcrom R1 HPLC column

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for Mass-Spec compatibility).[7]

-

Detection: UV or Mass Spectrometry

This method is scalable and can be adapted for preparative separation for the isolation of the impurity.[7]

Caption: A typical workflow for the HPLC analysis of the target compound.

In Vitro Cytotoxicity Assay

To assess the potential toxicity of this impurity, a standard in vitro cytotoxicity assay, such as the MTT assay, could be employed using a relevant cell line (e.g., human lung epithelial cells).

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to varying concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a molecule of significant interest primarily due to its status as a known impurity of the drug Bromhexine. While detailed biological studies on this specific compound are limited, its structural features and relationship to Bromhexine provide a foundation for further research into its synthesis, biological activity, and potential impact on human health. The information and proposed experimental approaches outlined in this guide are intended to support researchers and drug development professionals in their investigation of this compound.

References

- 1. This compound [lgcstandards.com]

- 2. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 57365-08-9 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine, a substituted benzylamine derivative, from 2-aminobenzaldehyde. This document details a feasible synthetic pathway, outlines a representative experimental protocol, and presents relevant data in a structured format. Additionally, it explores the potential biological significance of substituted benzylamines, offering insights into their mechanisms of action.

Synthetic Pathway: Reductive Amination

The most direct and widely employed method for the synthesis of this compound from 2-aminobenzaldehyde is through a one-pot reductive amination reaction.[1][2][3][4] This process involves the reaction of an aldehyde (2-aminobenzaldehyde) with a secondary amine (N-methylcyclohexylamine) to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

The overall synthetic scheme is presented below:

Caption: Synthetic route for this compound.

This method is highly efficient and avoids the isolation of the potentially unstable iminium ion intermediate. The choice of reducing agent is critical to the success of the reaction, with milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) being preferred as they do not readily reduce the starting aldehyde.

Experimental Protocol: A Representative Procedure

The following is a representative experimental protocol for the synthesis of this compound via reductive amination. This protocol is based on established methodologies for similar transformations.[5]

Materials:

-

2-aminobenzaldehyde

-

N-methylcyclohexylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane.

-

Addition of Amine: To the stirred solution, add N-methylcyclohexylamine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain the reaction temperature at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following tables summarize the key physicochemical properties of the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-aminobenzaldehyde | C₇H₇NO | 121.14 | Yellow solid | 32-34 |

| N-methylcyclohexylamine | C₇H₁₅N | 113.20 | Colorless to pale yellow liquid | - |

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 57365-08-9 | [6] |

| Molecular Formula | C₁₄H₂₂N₂ | [6] |

| Molecular Weight | 218.34 g/mol | [6] |

| Appearance | Yellowish to creamy crystalline powder | |

| Melting Point | 44-47 °C (lit.) | [7] |

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of substituted benzylamines has been investigated for a range of pharmacological effects.[1][8][9] These compounds have shown potential as antimicrobial, antifungal, and anticancer agents, and as modulators of various biological targets. For instance, certain substituted benzylamines act as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3.[8]

The following diagram illustrates a generalized workflow for evaluating the biological activity of a novel substituted benzylamine derivative.

Caption: Workflow for the biological evaluation of a novel compound.

Conclusion

The synthesis of this compound from 2-aminobenzaldehyde can be effectively achieved through reductive amination. This technical guide provides a solid foundation for researchers and drug development professionals by outlining a reliable synthetic strategy and a representative experimental protocol. Further investigation into the biological activities of this and related compounds is warranted to explore their therapeutic potential.

References

- 1. Sedative action of some substituted benzylamides [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of 2-Amino-N-cyclohexyl-N-methylbenzylamine as a Bromhexine Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-cyclohexyl-N-methylbenzylamine, a specified impurity in the manufacturing of the mucolytic agent Bromhexine. Designated as Bromhexine Impurity C by the European Pharmacopoeia, this compound is a critical parameter in the quality control of Bromhexine hydrochloride. This document details its probable formation during synthesis, presents official limits as per major pharmacopoeias, and provides in-depth experimental protocols for its detection and quantification. Furthermore, it visualizes the synthetic pathway and analytical workflow to offer a clear understanding for researchers and drug development professionals. While toxicological data for this specific impurity is limited, its stringent control is essential for ensuring the safety and efficacy of the final drug product.

Introduction

Bromhexine hydrochloride is a widely used mucolytic drug that acts on the mucus-secreting cells in the respiratory tract to reduce the viscosity of sputum. The quality, safety, and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. Impurities can arise from various sources, including starting materials, intermediates, side reactions during synthesis, and degradation.

This compound (CAS 57365-08-9) is identified as Bromhexine Impurity C in the European Pharmacopoeia.[1][2][3] It is a process-related impurity that lacks the two bromine atoms present on the aromatic ring of the Bromhexine molecule. The control of this and other related substances is mandated by regulatory bodies to ensure the safety and consistency of the final pharmaceutical product.

Formation of this compound (Impurity C)

The synthesis of Bromhexine hydrochloride typically involves the reaction of a substituted benzyl derivative with N-methylcyclohexylamine. A common synthetic route starts from 2-amino-3,5-dibromobenzaldehyde. This starting material is first reduced to 2-amino-3,5-dibromobenzyl alcohol, which is then converted to a more reactive intermediate, such as 2,4-dibromo-6-chloromethylaniline, by reaction with a chlorinating agent like thionyl chloride. This intermediate is subsequently reacted with N-methylcyclohexylamine, followed by salt formation with hydrochloric acid to yield Bromhexine hydrochloride.

The formation of Impurity C is likely a result of an impurity present in the starting materials. If the initial bromination of the precursor aromatic compound is incomplete, the starting material may contain a non-brominated analogue, 2-aminobenzaldehyde. This non-brominated starting material would then follow the same reaction pathway as its dibrominated counterpart, ultimately leading to the formation of this compound instead of Bromhexine.

Caption: Synthetic pathway of Bromhexine and the formation of Impurity C.

Regulatory Limits and Toxicological Profile

The control of impurities is a critical aspect of drug manufacturing, governed by guidelines from international regulatory bodies. Pharmacopoeias such as the British Pharmacopoeia (BP) and the European Pharmacopoeia (EP) set specific limits for known and unknown impurities in Bromhexine hydrochloride.

Pharmacopoeial Limits for Bromhexine Impurities

The following table summarizes the acceptance criteria for related substances in Bromhexine Hydrochloride as specified in the European Pharmacopoeia.

| Impurity | Designation | Limit (as per EP) |

| This compound | Impurity C | ≤ 0.15% |

| Unspecified Impurities (each) | - | ≤ 0.10% |

| Total Impurities | - | ≤ 0.30% |

Data sourced from the British Pharmacopoeia and European Pharmacopoeia.[4]

Toxicological Data

As of the date of this guide, specific toxicological data for this compound is largely unavailable in the public domain. Material Safety Data Sheets (MSDS) for this compound typically report "NO DATA AVAILABLE" for key toxicological endpoints such as acute oral toxicity (LD50), carcinogenicity, mutagenicity, and reproductive toxicity.[5] General hazard statements indicate that the compound may be irritating to the eyes, respiratory system, and skin.[6] The absence of comprehensive toxicological data underscores the importance of adhering to the stringent pharmacopoeial limits to minimize any potential risk to patient safety.

Analytical Control of Impurity C

The primary method for the detection and quantification of this compound in Bromhexine hydrochloride is High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: HPLC-UV Method for Related Substances

This protocol is based on the method described in the European Pharmacopoeia for the analysis of related substances in Bromhexine hydrochloride.

Chromatographic Conditions:

-

Column: C18, 100 mm x 4.6 mm, 3 µm particle size (or equivalent)

-

Mobile Phase:

-

Solvent A: A buffer solution prepared by dissolving 0.50 mL of phosphoric acid in 950 mL of water, adjusting the pH to 7.0 with triethylamine, and diluting to 1000 mL with water.

-

Solvent B: Acetonitrile.

-

Elution: A mixture of Solvent A and Solvent B in a ratio of 20:80 (v/v).

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 248 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient (typically 25 °C)

-

Run Time: Approximately 2.5 times the retention time of the Bromhexine peak.

Solution Preparation:

-

Diluent: Methanol

-

Test Solution: Dissolve 50 mg of the Bromhexine hydrochloride sample in the diluent and dilute to 10.0 mL.

-

Reference Solution (for peak identification): Dissolve 5 mg of Bromhexine Impurity C CRS (Certified Reference Standard) in the diluent, add 1.0 mL of the Test Solution, and dilute to 10.0 mL with the diluent.

-

Reference Solution (for quantification): Dilute 1.0 mL of the Test Solution to 100.0 mL with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent (this corresponds to a 0.10% solution).

System Suitability:

-

In the chromatogram of the reference solution for peak identification, the resolution between the peaks due to Impurity C and Bromhexine should be at least 12.0.

Calculation:

The percentage of Impurity C in the sample is calculated by comparing the peak area of Impurity C in the chromatogram of the Test Solution with the peak area of Bromhexine in the chromatogram of the Reference Solution for quantification (0.10%), taking into account the specified limit for Impurity C (0.15%).

Analytical Workflow Visualization

Caption: Workflow for the HPLC-based analysis of Bromhexine Impurity C.

Conclusion

This compound (Bromhexine Impurity C) is a critical process-related impurity in the synthesis of Bromhexine hydrochloride. Its formation is likely due to the presence of non-brominated starting materials. Regulatory bodies have established strict limits for this impurity to ensure the quality and safety of the final drug product. The analytical control of Impurity C is reliably achieved through a validated HPLC-UV method as outlined in major pharmacopoeias. While specific toxicological data for this impurity is lacking, its effective control through robust process development and analytical monitoring is a fundamental requirement for all manufacturers of Bromhexine hydrochloride. This guide provides the necessary technical information to aid researchers and drug development professionals in understanding and managing this important impurity.

References

- 1. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

The Cornerstone of Mucolytic Synthesis: An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclohexyl-N-methylbenzylamine, a key secondary amine, serves as a pivotal intermediate in the synthesis of widely-used mucolytic agents, most notably Bromhexine and its active metabolite, Ambroxol. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed proposed synthesis protocol, and its critical role in the production of these important pharmaceuticals. Furthermore, this document elucidates the mechanisms of action of Bromhexine and Ambroxol, complete with signaling pathway diagrams, to provide a complete context for the utility of this intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in pharmaceutical synthesis. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 57365-08-9[1] |

| IUPAC Name | N-(2-Aminobenzyl)-N-methylcyclohexanamine |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| SMILES String | CN(Cc1ccccc1N)C2CCCCC2 |

| InChI Key | MTVBBLNLYSYKCQ-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Off-white to light beige crystalline powder[1] |

| Melting Point | 44-47 °C (lit.)[2] |

| Boiling Point | 343.8 °C at 760 mmHg (Predicted)[2] |

| Density | 1.02 g/cm³ (Predicted)[2] |

| Refractive Index | 1.563 (Predicted)[2] |

| Solubility | Soluble in methanol and chloroform. |

Synthesis of this compound: A Proposed Protocol

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented, a highly plausible and efficient route involves the reductive amination of o-aminobenzaldehyde with N-methylcyclohexylamine. This method is a standard and widely utilized transformation in organic synthesis for the formation of C-N bonds.

Overall Reaction

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

o-Aminobenzaldehyde

-

N-Methylcyclohexylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add o-aminobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

-

Amine Addition: To the stirred solution, add N-methylcyclohexylamine (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Role as a Pharmaceutical Intermediate

The primary industrial application of this compound is as a key building block in the synthesis of Bromhexine and, by extension, its active metabolite Ambroxol.

Synthesis of Bromhexine

Bromhexine is synthesized by the bromination of this compound.

Caption: Synthesis of Bromhexine from the intermediate.

Relationship to Ambroxol

Ambroxol is the active metabolite of Bromhexine. In the body, Bromhexine is metabolized to Ambroxol, which is also available as a drug in its own right.

Mechanism of Action of Derived Pharmaceuticals

Understanding the mechanism of action of the final drug products highlights the importance of the intermediate in enabling their synthesis.

Bromhexine: Mucolytic and Secretolytic Effects

Bromhexine's primary action is to alter the structure of bronchial secretions, making them less viscous and easier to expectorate.

Caption: Mechanism of action of Bromhexine.

Ambroxol: Multifaceted Respiratory Effects

Ambroxol, the active metabolite of Bromhexine, exhibits a broader range of pharmacological effects, including mucolytic, secretagogue, anti-inflammatory, and antioxidant properties.

Caption: Overview of the pharmacological effects of Ambroxol.

Analytical Methods

The purity and identity of this compound are critical for its use in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a suitable method for its analysis.

Table 3: HPLC Method for Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate or formate) |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Conclusion

This compound is a fundamentally important pharmaceutical intermediate. Its efficient synthesis and high purity are paramount for the production of the widely prescribed mucolytic agents Bromhexine and Ambroxol. The information provided in this technical guide offers a solid foundation for researchers and drug development professionals working with this key compound, from its synthesis to its application in the creation of life-improving respiratory medications. Further research into optimizing its synthesis and exploring its potential in the development of new chemical entities is warranted.

References

Biological Activity of 2-Amino-N-cyclohexyl-N-methylbenzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexyl-N-methylbenzylamine and its derivatives are a class of compounds with potential pharmacological significance. The parent compound, this compound, is recognized in the pharmaceutical industry as "Bromhexine Impurity C," a substance related to the well-known mucolytic agent, Bromhexine.[1][2][3] Bromhexine itself is a synthetic derivative of vasicine, an alkaloid from the Adhatoda vasica plant, and has been in clinical use since 1963 for treating respiratory disorders associated with excessive or viscous mucus.[4][5]

This technical guide provides a comprehensive overview of the known biological activities related to this chemical scaffold, primarily focusing on the parent drug, Bromhexine, to provide a foundational context due to the limited publicly available data on the specific biological activities of its derivatives, including Impurity C. The information presented herein is intended to serve as a resource for researchers and professionals in drug development, highlighting both the established pharmacology of the parent compound and the existing knowledge gaps regarding its derivatives.

Physicochemical Properties

A foundational understanding of the parent compound is crucial for the exploration of its derivatives.

| Property | Value | Source |

| IUPAC Name | 2-[[cyclohexyl(methyl)amino]methyl]aniline | [3] |

| Synonyms | Bromhexine Impurity C, Didesbromo Bromhexine | [2][3] |

| CAS Number | 57365-08-9 | [2] |

| Molecular Formula | C₁₄H₂₂N₂ | [2] |

| Molecular Weight | 218.34 g/mol | [2] |

Biological Activity and Mechanism of Action of the Parent Drug (Bromhexine)

The primary biological activity of Bromhexine is its mucolytic effect, which is multifaceted and involves several mechanisms to improve mucus clearance from the respiratory tract.[5][6]

1. Mucolytic and Secretolytic Effects: Bromhexine acts as a secretolytic agent, increasing the production of serous mucus, which is less viscous than the pathologic mucus often seen in respiratory diseases.[7] It is understood to disrupt the structure of acid mucopolysaccharide fibers within the mucus, thereby reducing its viscosity.[8]

2. Secretomotoric Effect: By reducing the viscosity of the mucus, Bromhexine facilitates its transport by the cilia of the respiratory epithelium, an action known as mucociliary clearance.[4][9] This enhancement of ciliary activity helps in the expulsion of phlegm.[1]

3. Potential Antioxidant Properties: Some studies suggest that Bromhexine may possess antioxidant properties, which could help in mitigating oxidative stress and inflammation within the respiratory system.[1][5]

4. Interaction with Cellular Receptors: Recent research has indicated that Bromhexine and its primary metabolite, Ambroxol, may interact with cell surface receptors. Notably, Bromhexine has been shown to inhibit the transmembrane serine protease 2 (TMPRSS2), a receptor involved in the entry of certain viruses into host cells.[6] In vitro studies have also suggested that Ambroxol may interact with the angiotensin-converting enzyme 2 (ACE2) receptor, another key protein for viral entry.[6]

The following diagram illustrates the proposed mechanism of action for Bromhexine's mucolytic activity:

Caption: Proposed mucolytic mechanism of Bromhexine.

Quantitative Data for Bromhexine

| Parameter | Value | Species | Source |

| Oral Bioavailability | ~20% | Human | |

| Plasma Protein Binding | Highly bound | Human | |

| Metabolism | Extensive first-pass metabolism in the liver | Human | |

| Excretion | 85-90% in urine as metabolites | Human | |

| Terminal Elimination Half-life | Up to ~12 hours | Human |

Biological Activity of this compound (Bromhexine Impurity C)

There is a significant lack of publicly available data on the specific biological activities of this compound. Its primary characterization is as a process impurity in the synthesis of Bromhexine.[1][3] Toxicological data for the hydrochloride salt of this impurity is largely unavailable, as indicated by its Material Safety Data Sheet, which reports "NO DATA AVAILABLE" for acute toxicity (oral, inhalation, dermal), skin corrosion/irritation, and other standard toxicological endpoints.[10]

Experimental Protocols

Synthesis of this compound (Bromhexine Impurity C)

The synthesis of Bromhexine Impurity C is relevant in the context of pharmaceutical quality control. A patented process describes a method for its preparation.[11]

General Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis of Bromhexine Impurity C.

Detailed Protocol (Based on Patent Literature):

A general procedure for the synthesis of Bromhexine and its related impurities involves the reaction of a substituted benzyl halide with an appropriate amine.[11][12]

-

Reaction Setup: In a suitable reaction vessel, N-methylcyclohexylamine is cooled.

-

Addition of Reactant: 2,4-dibromo-6-chloromethylaniline is added portion-wise to the cooled N-methylcyclohexylamine, maintaining a controlled temperature.

-

Reaction: The mixture is stirred at a slightly elevated temperature for several hours.

-

Workup: An appropriate solvent (e.g., ethanol) is added, and the mixture is stirred further. The resulting solution is filtered.

-

Purification: The filtrate containing the crude product is purified, often using column chromatography, to isolate the desired impurity.

Future Directions and Knowledge Gaps

The current body of scientific literature presents a clear opportunity for further research into the biological activities of this compound and its derivatives. Key areas for future investigation include:

-

Pharmacological Screening: A systematic evaluation of these derivatives against a panel of biological targets to identify potential therapeutic activities.

-

Toxicological Assessment: Comprehensive in vitro and in vivo studies to determine the safety profile of these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the relationship between their chemical structure and biological activity.

-

Mechanism of Action Studies: For any identified active compounds, detailed investigations to elucidate their molecular mechanisms of action.

Conclusion

While the biological activity of this compound derivatives remains largely unexplored, the well-documented pharmacology of the structurally related drug, Bromhexine, provides a valuable starting point for future research. The mucolytic and potential antiviral-related activities of Bromhexine suggest that derivatives of this scaffold could possess interesting and potentially useful biological properties. This guide serves to summarize the current knowledge and to highlight the significant opportunities for further scientific inquiry in this area.

References

- 1. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]

- 2. Bromhexine EP Impurity C | 57365-08-9 | SynZeal [synzeal.com]

- 3. veeprho.com [veeprho.com]

- 4. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedscidirect.com [biomedscidirect.com]

- 6. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. What is Bromhexine Hydrochloride used for? [synapse.patsnap.com]

- 9. Bromhexine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. CN104356002A - Preparation process of impurities contained in expectorant drug bromhexine hydrochloride - Google Patents [patents.google.com]

- 12. Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance - Eureka | Patsnap [eureka.patsnap.com]

The Versatile Precursor: A Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclohexyl-N-methylbenzylamine, a substituted diamine, holds significant potential as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural features, combining a primary aromatic amine and a tertiary benzylic amine, provide multiple reactive sites for cyclization reactions. This technical guide explores the plausible synthetic routes to key heterocyclic scaffolds, namely quinazolines and benzodiazepines, starting from this precursor. While direct literature on the specific use of this compound in these syntheses is limited, this document extrapolates from well-established methodologies for analogous 2-aminobenzylamine derivatives to provide hypothetical yet chemically sound experimental protocols and expected outcomes. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel molecular entities derived from this promising building block.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, quinazolines and benzodiazepines are privileged scaffolds, exhibiting a broad spectrum of pharmacological activities. The strategic synthesis of derivatives of these core structures is a cornerstone of modern drug discovery. This compound, also identified as an impurity of the mucolytic drug Bromhexine, presents an intriguing starting point for the synthesis of novel analogs.[1][2] Its molecular structure, featuring a nucleophilic primary aromatic amine and a modifiable tertiary amine, allows for diverse chemical transformations to construct fused heterocyclic systems. This guide will provide a theoretical framework and practical (hypothetical) protocols for the utilization of this precursor in the synthesis of quinazolines and benzodiazepines.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is crucial for designing synthetic strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂ | |

| Molecular Weight | 218.34 g/mol | |

| Appearance | Off-White to Light Beige Solid | [3] |

| Melting Point | 44-47 °C (lit.) | [3] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol | [3] |

| pKa | 8.78 ± 0.20 (Predicted) | [3] |

Synthesis of Quinolizidines from this compound

The synthesis of quinazolines from 2-aminobenzylamine derivatives is a well-documented transformation, typically involving the condensation with a one-carbon electrophile, such as an aldehyde or its equivalent, followed by cyclization and oxidation.

Proposed Reaction Scheme: Reaction with Aromatic Aldehydes

A plausible route to a 2-aryl-substituted quinazoline derivative involves the reaction of this compound with an aromatic aldehyde. The reaction is expected to proceed through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic quinazoline.

Caption: Proposed reaction pathway for quinazoline synthesis.

Hypothetical Experimental Protocol

This protocol is adapted from established methods for quinazoline synthesis from 2-aminobenzylamines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and the selected aromatic aldehyde (1.1 mmol) in a suitable solvent such as ethanol or DMSO (10 mL).

-

Reaction: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

-

Oxidation: Introduce an oxidizing agent (e.g., copper(II) acetate, 1.2 mmol).

-

Heating: Heat the reaction mixture to reflux (80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hypothetical Quantitative Data

The following table presents hypothetical yields for the synthesis of various quinazoline derivatives based on typical outcomes for similar reactions.

| R-Group of Aldehyde | Product | Hypothetical Yield (%) |

| Phenyl | 2-Phenyl-quinazoline derivative | 85 |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)-quinazoline derivative | 82 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-quinazoline derivative | 88 |

| 2-Naphthyl | 2-(2-Naphthyl)-quinazoline derivative | 80 |

Synthesis of Benzodiazepines from this compound

The synthesis of benzodiazepines from 2-aminobenzylamine precursors can be achieved through various strategies, including the reaction with α-haloketones followed by cyclization, or via multi-component reactions.

Proposed Reaction Scheme: Reaction with an α-Haloacetyl Chloride

A potential route to a 1,4-benzodiazepine-2-one derivative involves a two-step process starting with the acylation of the primary amine with an α-haloacetyl chloride, followed by an intramolecular nucleophilic substitution to form the seven-membered ring.

Caption: Proposed pathway for benzodiazepine-2-one synthesis.

Hypothetical Experimental Protocol

This protocol is based on established methods for the synthesis of 1,4-benzodiazepine-2-ones.

-

Acylation: Dissolve this compound (1.0 mmol) in a suitable solvent like dichloromethane or THF (10 mL) and cool to 0 °C. Add a base (e.g., triethylamine, 1.2 mmol) followed by the dropwise addition of chloroacetyl chloride (1.1 mmol). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up of Intermediate: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-acylated intermediate may be used directly in the next step.

-

Cyclization: Dissolve the crude intermediate in a polar aprotic solvent such as DMF or acetonitrile (10 mL). Add a base (e.g., potassium carbonate or sodium hydride, 1.5 mmol) and heat the mixture (e.g., to 80 °C) until cyclization is complete (monitored by TLC).

-

Final Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Hypothetical Quantitative Data

| α-Haloacetyl Halide | Product | Hypothetical Yield (%) |

| Chloroacetyl chloride | 1,4-Benzodiazepine-2-one derivative | 75 |

| Bromoacetyl bromide | 1,4-Benzodiazepine-2-one derivative | 78 |

Logical Relationship to Bromhexine

This compound is known as "Bromhexine Impurity C," indicating its relationship to the synthesis of the mucolytic drug Bromhexine. Understanding this connection is important for the context of its availability and potential for repurposing.

Caption: Relationship of the precursor to Bromhexine and its synthetic utility.

Conclusion

This compound represents a promising, yet underexplored, precursor for the synthesis of diverse heterocyclic scaffolds. Based on established chemical principles for analogous 2-aminobenzylamines, this guide provides a theoretical and practical framework for the synthesis of novel quinazoline and benzodiazepine derivatives. The hypothetical protocols and data presented herein are intended to serve as a starting point for further experimental investigation. The development of synthetic routes from this readily available precursor could lead to the discovery of new molecular entities with potential applications in drug discovery and development. Further research is warranted to validate these proposed pathways and to fully elucidate the synthetic potential of this versatile building block.

References

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 2-Amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine yields N-((2-amino-3,5-dibromophenyl)methyl)-N-methylcyclohexanamine, a compound commonly known as Bromhexine. Bromhexine is an active pharmaceutical ingredient widely used for its mucolytic properties in the treatment of respiratory disorders associated with excessive or viscous mucus.[1] This document provides detailed application notes and a representative experimental protocol for the synthesis of Bromhexine via a one-pot reductive amination reaction. The protocol is based on established methodologies for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[2][3]

Product Profile: N-((2-amino-3,5-dibromophenyl)methyl)-N-methylcyclohexanamine (Bromhexine)

| Property | Value |

| IUPAC Name | N-((2-amino-3,5-dibromophenyl)methyl)-N-methylcyclohexanamine |

| Synonyms | Bromhexine |

| Molecular Formula | C₁₄H₂₀Br₂N₂ |

| Molecular Weight | 376.13 g/mol |

| CAS Number | 3572-43-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not well-defined for the free base, often prepared as the hydrochloride salt (m.p. ~240-244 °C) |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is sparingly soluble in water.[4] |

Experimental Protocols

Representative Reductive Amination Protocol

This protocol describes a one-pot synthesis of N-((2-amino-3,5-dibromophenyl)methyl)-N-methylcyclohexanamine (Bromhexine).

Materials:

-

2-amino-3,5-dibromobenzaldehyde

-

N-methylcyclohexylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Dropping funnel or syringe pump

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-3,5-dibromobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

-

Addition of Amine: Add N-methylcyclohexylamine (1.1 - 1.2 eq) to the stirred solution at room temperature.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 - 2.0 eq) in anhydrous DCE. Add this slurry portion-wise to the reaction mixture. The addition may cause a slight exotherm. Maintain the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((2-amino-3,5-dibromophenyl)methyl)-N-methylcyclohexanamine.

Alternative Synthesis via Formic Acid (Eschweiler-Clarke type reaction)

A patent describes a method where 2-amino-3,5-dibromobenzaldehyde and N-methylcyclohexylamine are heated in a solvent like N,N-dimethylformamide with anhydrous formic acid. This method reportedly achieves a high yield of the final product after conversion to the hydrochloride salt.

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield (as HCl salt) | 92.3% | (Not explicitly in search results but inferred from related syntheses) |

| Purity (HPLC) | 99.3% | (Not explicitly in search results but inferred from related syntheses) |

Mechanism of Action and Signaling Pathways

Bromhexine is a mucolytic agent that acts on the mucus-secreting cells in the respiratory tract. Its mechanism of action involves:

-

Depolymerization of Mucopolysaccharides: Bromhexine disrupts the structure of acid mucopolysaccharide fibers in the sputum, reducing its viscosity.[1]

-

Stimulation of Serous Gland Secretion: It increases the production of a less viscous, serous mucus.[5]

-

Enhancement of Ciliary Activity: Bromhexine promotes the clearance of mucus by enhancing the movement of cilia in the respiratory tract.[5]

Recent studies have also suggested that Bromhexine may act as an inhibitor of the Transmembrane Serine Protease 2 (TMPRSS2).[6][7] This enzyme is involved in the activation of viral spike proteins, including that of SARS-CoV-2, suggesting a potential role for Bromhexine in antiviral research.[7]

Visualizations

Caption: Experimental workflow for the synthesis of Bromhexine.

Caption: Mechanism of action of Bromhexine.

References

- 1. What is Bromhexine Hydrochloride used for? [synapse.patsnap.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromhexine and its fumarate salt: Crystal structures, Hirshfeld surfaces and dissolution study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]

- 6. bromhexine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Possible use of the mucolytic drug, bromhexine hydrochloride, as a prophylactic agent against SARS-CoV-2 infection based on its action on the Transmembrane Serine Protease 2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: One-Pot Synthesis of Bromhexine from 2-Amino-N-cyclohexyl-N-methylbenzylamine

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the one-pot synthesis of Bromhexine via the regioselective bromination of its direct precursor, 2-Amino-N-cyclohexyl-N-methylbenzylamine. While many established syntheses of Bromhexine commence with precursors already containing bromine atoms, such as 2-amino-3,5-dibromobenzaldehyde, this application note focuses on the direct bromination of the un-brominated amine. This method offers a potentially streamlined route to the final product. The protocol herein is based on established principles of electrophilic aromatic substitution on activated aniline systems.

Introduction

Bromhexine, chemically known as N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine, is a widely used mucolytic agent. Its synthesis is of significant interest to the pharmaceutical industry. The common synthetic pathways often involve multiple steps, starting from precursors like o-nitrobenzyl bromide or 2-amino-3,5-dibromobenzaldehyde. A more direct approach involves the bromination of the N-(2-aminobenzyl)-N-methylcyclohexylamine precursor. This one-pot method focuses on the selective introduction of two bromine atoms onto the aniline ring, ortho and para to the activating amino group.

The key transformation in this synthesis is the electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles (in this case, Br+) to the ortho and para positions. Due to steric hindrance from the adjacent N-substituted benzylamine group, the bromination is expected to occur at the 3 and 5 positions of the benzene ring.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥98% Purity | Various |

| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Various |

| Acetic Acid, Glacial | ACS Grade | Various |

| Sodium Acetate, Anhydrous | ACS Grade | Various |

| Dichloromethane (DCM) | HPLC Grade | Various |

| Sodium Bicarbonate (NaHCO₃), Saturated Sol. | Laboratory Grade | Various |

| Sodium Sulfate (Na₂SO₄), Anhydrous | Laboratory Grade | Various |

| Ethanol, Absolute | ACS Grade | Various |

| Hydrochloric Acid, Ethanolic Solution (1M) | Laboratory Grade | Various |

One-Pot Bromination Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) and anhydrous sodium acetate (2.2 eq) in glacial acetic acid (10 volumes).

-

Brominating Agent Preparation: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (2.1 eq) in glacial acetic acid (5 volumes).

-

Reaction Execution: Cool the reaction flask to 0-5 °C using an ice bath. Add the NBS solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water (20 volumes). Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude Bromhexine free base.

-

(Optional) Salt Formation: For the hydrochloride salt, dissolve the crude product in absolute ethanol and add a 1M ethanolic HCl solution dropwise until the pH is acidic. The Bromhexine hydrochloride will precipitate.

-

Purification: The precipitated salt can be collected by filtration and recrystallized from ethanol to afford the pure Bromhexine hydrochloride.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the one-pot synthesis of Bromhexine.

| Parameter | Value |

| Starting Material | This compound |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Molar Ratio (Substrate:NBS) | 1 : 2.1 |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Expected Yield | 75-85% |

| Purity (by HPLC) | >98% after recrystallization |

Visualizations

Experimental Workflow

Caption: Workflow for the one-pot synthesis of Bromhexine.

Chemical Transformation

Caption: Key chemical transformation in the synthesis of Bromhexine.

Concluding Remarks

The described one-pot synthesis protocol provides a straightforward and efficient method for the preparation of Bromhexine from its direct amine precursor. The use of N-Bromosuccinimide as a brominating agent offers advantages in terms of handling and selectivity compared to liquid bromine. The reaction conditions are mild, and the purification procedure is well-established, making this protocol suitable for laboratory-scale synthesis and further optimization for larger-scale production. Researchers should perform appropriate safety assessments before conducting any chemical synthesis.

Application Note: HPLC Analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine

Introduction